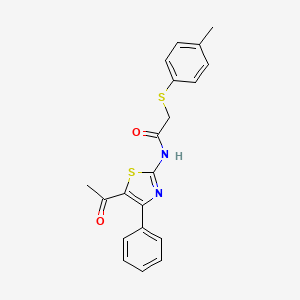

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S2/c1-13-8-10-16(11-9-13)25-12-17(24)21-20-22-18(19(26-20)14(2)23)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOROCJCBSQQDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Acetylation: The thiazole ring can be acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Thioether Formation: The final step involves the reaction of the acetylated thiazole with p-tolylthiol in the presence of a suitable coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving thiazole derivatives.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The acetyl and thioether groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Thiazolyl Acetamides

Substituent Variations on the Thiazole Ring

- N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide (CAS 941883-03-0): Differs by replacing the p-tolylthio (SCH₂C₆H₄CH₃) group with a methylthiophenyl (S-C₆H₄-SCH₃) group.

- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide: Features a dihydrothiadiazole ring instead of a thiazole, with a 4-fluorophenyl substituent. The saturated ring and fluorine atom enhance polarity, as evidenced by its crystallographic parameters (monoclinic system, β = 101.823°) and molecular weight (281.31 g/mol) .

Substituent Variations on the Acetamide Side Chain

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (EP3348550A1) :

Incorporates a trifluoromethylbenzothiazole core and a 3-methoxyphenylacetamide chain. The trifluoromethyl group increases lipophilicity (LogP ~3.0), while the methoxy group enhances hydrogen-bonding capacity, contrasting with the p-tolylthio group’s hydrophobic nature . - 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide (CAS 1021124-75-3): Substitutes the acetyl group with an amino group on the thiazole and replaces p-tolyl with a benzodioxolyl moiety. The amino group increases basicity, and the benzodioxolyl group introduces oxygen-rich aromaticity, affecting solubility (PSA = 137.67 Ų) .

Pharmacological and Toxicological Profiles

- N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA): A carcinogenic analog inducing lymphocytic leukemia in mice at 0.1% dietary doses. The nitro-furyl group is critical for toxicity, unlike the acetyl-phenyl group in the target compound, suggesting divergent safety profiles .

- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)thieno[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS 686771-26-6): Combines a thienopyrimidinone core with a p-tolyl group. While structurally distinct, its LogP (3.09) and molecular weight (385.5 g/mol) are comparable to the target compound, hinting at similar bioavailability .

Physicochemical and Structural Data

*Estimated based on analogous structures.

Key Research Findings

- Crystallographic Insights: The acetyl-phenylthiazole core adopts planar conformations in analogs, as seen in monoclinic crystal systems (e.g., space group P21/c, β = 101.823°), which may stabilize π-π stacking in protein binding .

- Toxicity Divergence: Unlike nitro-furyl derivatives (e.g., NFTA), the absence of nitro groups in the target compound suggests lower carcinogenic risk, though empirical toxicity data are lacking .

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiazole derivatives with acetamides. The structural characteristics include a thiazole ring that is crucial for its biological activity. The compound's molecular formula is C13H14N2OS, with a molecular weight of approximately 250.33 g/mol.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with thiazole moieties have been shown to inhibit cellular pathways involved in cancer proliferation. A study demonstrated that certain thiazole derivatives induce apoptosis in human cancer cell lines by targeting CDK9-mediated RNA polymerase II transcription, leading to decreased expression of antiapoptotic proteins like Mcl-1 .

Table 1: Summary of Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 6f | A549 | 13.6 | Apoptosis induction |

| Compound 6g | C6 | 22.5 | CDK9 inhibition |

| N-(5-acetyl... | Various | TBD | Mcl-1 downregulation |

The mechanism by which this compound exerts its effects involves the modulation of key signaling pathways associated with cell cycle regulation and apoptosis. The compound may interact with specific proteins such as CDK9, which plays a pivotal role in transcription regulation and cellular proliferation .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the thiazole ring and substituents on the aromatic rings significantly influence the biological activity of these compounds. For example, the presence of electron-withdrawing groups on the phenyl ring enhances anticancer potency by improving binding affinity to target proteins .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in cancer therapy:

- Case Study on A549 Cell Line : A derivative similar to this compound was tested against the A549 lung cancer cell line, showing significant cytotoxicity with an IC50 value indicative of strong anticancer potential .

- In Vivo Studies : Animal models treated with thiazole derivatives demonstrated reduced tumor growth and improved survival rates, supporting their potential as therapeutic agents .

Q & A

Q. What are the standard synthetic routes for preparing N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide?

The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting 2-chloro-N-(5-acetyl-4-phenylthiazol-2-yl)acetamide with p-tolylthiol derivatives under reflux conditions. For example, sodium azide (NaN₃) in a toluene-water solvent system (8:2 v/v) at reflux for 5–7 hours can facilitate thioether bond formation . Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by extraction with ethyl acetate and purification via recrystallization (ethanol) .

Q. How is the purity and structural integrity of this compound validated?

Post-synthesis characterization employs:

- 1H/13C NMR : To confirm substituent positions (e.g., acetyl, phenyl, and thioether groups).

- LC-MS/MS : For molecular weight verification and fragmentation pattern analysis .

- Elemental Analysis : To validate stoichiometric ratios of C, H, N, and S .

- X-ray Crystallography : For unambiguous structural determination. For example, related thiazole derivatives are analyzed using SHELX software for refinement and ORTEP-3 for visualization .

Q. What solvent systems are optimal for recrystallization?

Ethanol is commonly used for recrystallization due to its moderate polarity, which balances solubility and crystallization kinetics. For thiazole-acetamide derivatives, ethanol yields high-purity crystals with minimal co-solvent requirements .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement identifies non-covalent interactions (e.g., N–H⋯O hydrogen bonds, C–H⋯π, and halogen bonding in iodinated analogs). For instance, Hirshfeld surface analysis quantifies intermolecular interactions, revealing dominant H-bond contributions (>60% in related thiazole structures) . Software suites like WinGX and ORTEP-3 enable 3D visualization and thermal ellipsoid modeling .

Q. What strategies address low yields in thioacetamide coupling reactions?

Yield optimization strategies include:

- Catalyst Screening : K₂CO₃ in acetone enhances nucleophilicity of thiol groups .

- Solvent Polarity Adjustment : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for sterically hindered thiazoles .

- Temperature Control : Prolonged reflux (>8 hours) ensures complete substitution but risks decomposition; microwave-assisted synthesis may reduce time .

Q. How do computational methods predict biological activity?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins. For example, pyrazolone-thiadiazole hybrids show 5-lipoxygenase (5-LOX) inhibition via hydrogen bonding with Gln₃₆₃ and hydrophobic interactions with Leu₄₂₀ . MD simulations (AMBER/GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories.

Q. What in vitro assays are suitable for evaluating anticancer potential?

- MTT Assay : Measures cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ values <25 µM indicate high potency) .

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) quantifies selective cell death. For example, derivatives with tetrazole-thioether moieties induce apoptosis rates >30% in A549 cells .

- Selectivity Screening : NIH/3T3 embryoblast cells determine therapeutic indices (IC₅₀ ratios >10 suggest low off-target toxicity) .

Data Analysis and Contradictions

Q. How to interpret conflicting reactivity data in thiazole functionalization?

Discrepancies arise from substituent electronic effects. For example:

- Electron-withdrawing groups (e.g., acetyl) reduce nucleophilic substitution rates at C2-thiazole positions.

- Steric hindrance from 4-phenyl groups may necessitate longer reaction times or higher temperatures . Kinetic studies (HPLC monitoring) and Hammett plots (σ values) clarify substituent impacts .

Q. Why do crystallographic and solution-phase structures differ?

Crystal packing forces (e.g., hydrogen bonding, π-stacking) enforce specific conformations absent in solution. For example, NMR spectra of related compounds show dynamic rotation around the acetamide bond, whereas XRD reveals a fixed antiperiplanar conformation . Variable-temperature NMR (-40°C to 80°C) can probe rotational barriers.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.